molecular formula C22H27N3O3S B2955891 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide CAS No. 392321-29-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide

Cat. No.: B2955891
CAS No.: 392321-29-8
M. Wt: 413.54
InChI Key: KTWFYBQTXJBRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science. The presence of the adamantane moiety in the structure enhances its stability and lipophilicity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWFYBQTXJBRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The 1,3,4-thiadiazole ring is believed to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] is unique due to the presence of both the adamantane and 1,3,4-thiadiazole moieties, which confer enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its chemical properties, biological activities, and relevant case studies.

The compound belongs to the class of 1,3,4-thiadiazole derivatives and has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H25N3O2S
Molecular Weight383.51 g/mol
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The structure features an adamantane moiety which contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the adamantane and thiadiazole moieties exhibit significant antimicrobial properties. A study involving various derivatives of thiadiazoles demonstrated that certain compounds showed superior antibacterial activity compared to standard antibiotics such as streptomycin and ampicillin. Specifically, derivatives with the adamantane structure were effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa .

Key Findings:

  • Compound 8 from a related study exhibited the highest antibacterial potential against ATCC strains.
  • The most sensitive bacterial strain was Salmonella typhimurium, while Listeria monocytogenes showed the most resistance.

Antiviral Activity

Adamantane derivatives have a historical background in antiviral applications, notably against influenza viruses. The unique structure of this compound suggests potential for similar antiviral effects. Research into related compounds has indicated efficacy against HIV and other viral pathogens .

The mechanism of action for this compound likely involves interaction with specific molecular targets in microbial cells. The adamantane component may facilitate binding to protein or enzyme sites due to its bulky structure. Meanwhile, the thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions that stabilize its binding to targets.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of a series of thiadiazole-based thiazolidinones, including derivatives of this compound. The results showed that all tested compounds exhibited higher antifungal activity than reference drugs like bifonazole and ketoconazole .

Molecular Docking Studies

Molecular docking studies on E. coli MurB and MurA enzymes provided insights into the binding affinities and potential mechanisms by which these compounds exert their antimicrobial effects. The results confirmed experimental findings regarding their potency against various bacterial strains .

Q & A

Q. What are the established synthetic protocols for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide, and how can purity be validated?

The compound is synthesized via dehydrative cyclization of adamantane-1-carbohydrazide derivatives. A typical protocol involves:

  • Step 1 : Reacting adamantane-1-carbohydrazide with isothiocyanate to form thiosemicarbazides .
  • Step 2 : Cyclization using sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core .
  • Purification : Crystallization via slow evaporation from CHCl₃:EtOH (1:1) solutions .
  • Validation : TLC (to monitor reaction progress), melting point analysis, FTIR (C=O and N–H stretches), and ¹H/¹³C NMR (to confirm substituent positions) .

Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planarity : The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), with coplanar methylamine substituents (C13–N3–C2–S1 torsion angle = 175.9°) .
  • Crystal system : Monoclinic, space group P2₁/n with unit cell dimensions a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, and β = 118.008° .
  • Hydrogen bonding : N–H⋯N interactions form supramolecular chains along the [1 0 1] direction, influencing crystal packing .

Q. What basic structure-activity relationship (SAR) considerations apply to adamantane-containing thiadiazoles?

  • Adamantane moiety : Enhances lipophilicity and metabolic stability, contributing to antiviral and antimicrobial activity .
  • Thiadiazole core : Electrophilic sulfur and nitrogen atoms facilitate noncovalent interactions (e.g., hydrogen bonds, π-stacking) with biological targets .
  • Substituent effects : Methoxy groups on the benzamide ring improve solubility, while methyl groups modulate steric hindrance .

Advanced Research Questions

Q. How can noncovalent interactions in this compound be quantitatively analyzed, and what computational tools are recommended?

  • QTAIM analysis : Identifies bond critical points (BCPs) and electron density (ρ) to quantify hydrogen bonds (e.g., N–H⋯N, ρ = 0.02–0.04 eÅ⁻³) and van der Waals interactions .
  • Crystallographic data : Hirshfeld surface analysis maps intermolecular contacts (e.g., H⋯H, C⋯H contributions) .
  • Software : Multiwfn for QTAIM, CrystalExplorer for Hirshfeld surfaces .

Q. How can discrepancies in synthetic yields or purity be resolved during scale-up?

  • Root cause analysis :
    • Check reaction stoichiometry (isothiocyanate vs. carbohydrazide ratios) .
    • Optimize cyclization conditions (acid concentration, temperature) .
  • Advanced characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and LC-MS to detect byproducts .

Q. What computational strategies predict the compound’s biological activity or stability?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with viral proteases or bacterial enzymes .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability using Gaussian09 with B3LYP/6-311++G(d,p) basis sets .

Q. How do supramolecular assemblies (e.g., hydrogen-bonded chains) impact material properties or drug delivery?

  • Hydrophobic/hydrophilic layering : Alternating layers in the crystal structure (Fig. 3 in ) may influence solubility and crystallinity.
  • Nanostructuring : Self-assembly in polar solvents could enable controlled release formulations. Validate via TEM/DLS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/n
Unit cell volume1313.6 ų
Hydrogen bondsN3–H3⋯N1 (2.956 Å)

Q. Table 2. Synthetic Optimization Checklist

VariableOptimal ConditionImpact on Yield
Cyclization time24 hours (RT)>85% purity
Solvent ratioCHCl₃:EtOH (1:1)Crystallinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.